4-Heptylbenzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

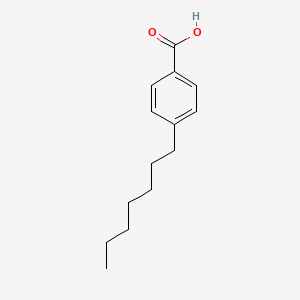

Structure

3D Structure

特性

IUPAC Name |

4-heptylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUKEWPHURLYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068089 | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38350-87-7 | |

| Record name | 4-Heptylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38350-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038350877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-heptylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE3Y941HMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 4-Heptylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of 4-Heptylbenzoic acid, a valuable intermediate in the synthesis of liquid crystals and a subject of interest in materials science and potentially in drug design. This document consolidates key chemical, physical, and safety data, alongside illustrative experimental workflows, to support research and development activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, offering a quick reference for its key identifiers and physicochemical characteristics.

Table 1: Chemical Identifiers and Molecular Structure

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 38350-87-7 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][3] |

| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)O | [1] |

| InChI Key | VSUKEWPHURLYTK-UHFFFAOYSA-N | [1][3] |

| Synonyms | p-Heptylbenzoic acid, 4-n-heptylbenzoic acid | [1][2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | White to almost white powder or crystal | [2][4] |

| Melting Point | 98 °C | [2] |

| Boiling Point | 348.23 °C (estimate) | [2] |

| Density | 0.9875 g/cm³ (estimate) | [2] |

| pKa | 4.36 ± 0.10 (Predicted) | [2] |

| Flash Point | 165.1 °C | [2] |

| Vapor Pressure | 2.38 x 10⁻⁵ mmHg at 25 °C | [2] |

| Solubility | Information not explicitly available in search results. Generally soluble in organic solvents. | |

| Refractive Index | 1.5241 (estimate) | [2] |

Table 3: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR | Spectrum available in CDCl₃ | [5] |

| ¹³C NMR | Data available | [5] |

| FTIR | Data available | [5] |

| Mass Spectrometry | Data available | [5] |

| Raman | Data available | [5] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general procedure can be inferred from the synthesis of a similar compound, 4-nonylbenzoic acid, and other related benzoic acid derivatives. The following represents a plausible experimental approach.

2.1. Synthesis of 4-Alkylbenzoic Acids (General Procedure)

The synthesis of 4-alkylbenzoic acids can often be achieved through the oxidation of the corresponding 4-alkyltoluene or via a Grignard reaction with carbon dioxide. An iron-catalyzed cross-coupling reaction followed by hydrolysis is a modern and efficient method. The following protocol is adapted from the synthesis of 4-nonylbenzoic acid.[6]

A. Preparation of the 4-Alkylbenzoic Acid Ester:

-

Reaction Setup: A dry, round-bottomed flask is charged with a solution of 4-chlorobenzoic acid methyl ester in tetrahydrofuran (THF) and N-Methyl-2-pyrrolidone (NMP).[6]

-

Catalyst Addition: Iron(III) acetylacetonate (Fe(acac)₃) is added as a catalyst.[6]

-

Grignard Reagent Addition: The flask is cooled in an ice bath, and a solution of the alkylmagnesium bromide (e.g., heptylmagnesium bromide) in diethyl ether is added rapidly via cannula. The reaction is exothermic and will change color.[6]

-

Reaction and Quenching: The ice bath is removed, and the mixture is stirred for approximately 10 minutes at room temperature. The reaction is then quenched by carefully adding 1M HCl.[6]

-

Extraction: The mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether. The combined organic layers are washed with brine.[6]

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-alkylbenzoic acid methyl ester.[6]

B. Hydrolysis to 4-Alkylbenzoic Acid:

-

Saponification: The crude ester is dissolved in methanol, and an aqueous solution of sodium hydroxide (1M) is added.[6]

-

Reflux: The mixture is heated at reflux for several hours (e.g., 18 hours) to ensure complete hydrolysis of the ester.[6]

-

Acidification: After cooling to room temperature, the mixture is carefully acidified with 1M HCl, which precipitates the carboxylic acid product.[6]

-

Extraction: The acidified solution is extracted multiple times with a suitable organic solvent, such as ethyl acetate.[6]

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.[6]

2.2. Purification by Recrystallization

-

Solvent Selection: The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexanes, ethanol/water).[6][7]

-

Cooling: The hot, saturated solution is allowed to cool slowly to room temperature, and then may be further cooled in an ice bath to maximize crystal formation.

-

Isolation: The purified crystals are collected by vacuum filtration.[7]

-

Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent.

2.3. Analysis by Thin-Layer Chromatography (TLC)

-

Sample Preparation: Small amounts of the starting material and the final product are dissolved in a suitable solvent (e.g., ethanol).[8]

-

Spotting: Using a capillary tube, small spots of each solution are applied to a TLC plate (e.g., silica gel).[8]

-

Development: The plate is placed in a developing chamber containing an appropriate eluent (e.g., a mixture of toluene and acetone). The solvent is allowed to travel up the plate.[8]

-

Visualization: The plate is removed, the solvent front is marked, and the plate is dried. The spots are visualized, often using a UV lamp, and their positions are marked.[8]

-

Rƒ Calculation: The retention factor (Rƒ) for each spot is calculated to assess the purity of the product and completion of the reaction.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound, as well as a general troubleshooting guide for the synthesis.

Caption: A logical workflow for the synthesis and purification of this compound.

Caption: A general troubleshooting decision tree for organic synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4][9]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4]

-

Skin: Wash off immediately with soap and plenty of water.[4]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Ingestion: Rinse mouth and get medical attention.[4]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

References

- 1. Benzoic acid, 4-heptyl- | C14H20O2 | CID 170036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 38350-87-7 Name: this compound [xixisys.com]

4-Heptylbenzoic acid CAS number and structure

An In-depth Technical Guide to 4-Heptylbenzoic Acid: Properties, Synthesis, and Potential as a Novel LpxC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HBA), a substituted aromatic carboxylic acid, has garnered interest in materials science for its liquid crystalline properties and is emerging as a molecule of interest in the field of drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its potential as an inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a critical enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, making it a promising target for novel antibiotics. This document aims to serve as a foundational resource for researchers exploring the therapeutic potential and applications of this compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzoic acid core substituted with a heptyl group at the para (4) position.

Chemical Structure:

-

Molecular Formula: C₁₄H₂₀O₂

-

Linear Formula: CH₃(CH₂)₆C₆H₄CO₂H

-

SMILES: CCCCCCCc1ccc(cc1)C(=O)O[1]

-

InChI: 1S/C14H20O2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3,(H,15,16)[1]

-

IUPAC Name: this compound[1]

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 38350-87-7 | [1] |

| Molecular Weight | 220.31 g/mol | |

| Appearance | Liquid crystal | |

| pKa | 4.36 ± 0.10 (Predicted) | [2] |

| XlogP (Predicted) | 5.6 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the Suzuki coupling of 4-bromobenzoic acid with a heptylboronic acid derivative, followed by hydrolysis. An alternative approach is the oxidation of 4-heptyltoluene. Below is a detailed experimental protocol for a Suzuki coupling approach.

Experimental Protocol: Synthesis via Suzuki Coupling

Materials:

-

4-Bromobenzoic acid

-

Heptylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), heptylboronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Add potassium carbonate (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 100 °C) and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with 2M HCl until the pH is approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Drug Development Potential

LpxC Inhibition: A Novel Antibacterial Strategy

Potential Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, research on related molecules such as 4-hydroxybenzoic acid (4-HBA) provides valuable insights. 4-HBA has been shown to act as a signaling molecule in bacteria, controlling physiology and virulence. In Shigella sonnei, 4-HBA is synthesized by the enzyme UbiC and interacts with the transcriptional regulator AaeR to control the expression of a wide range of genes involved in biofilm formation and virulence.[4][5][6] Given the structural similarity, it is plausible that this compound could interfere with or mimic the signaling functions of endogenous bacterial aromatic carboxylic acids.

Hypothesized Mechanism of Action:

Caption: Hypothesized mechanism of LpxC inhibition by this compound.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a drug candidate, a series of in vitro experiments are necessary.

Experimental Protocol: LpxC Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for measuring LpxC activity.

Materials:

-

Purified LpxC enzyme (e.g., from E. coli or P. aeruginosa)

-

Fluorogenic LpxC substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the LpxC enzyme to each well.

-

Add the diluted this compound solutions to the wells. Include a positive control (known LpxC inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Gram-negative bacterial strains (e.g., E. coli, P. aeruginosa)

-

Mueller-Hinton broth (MHB)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound presents a compelling profile for further investigation in both materials science and drug discovery. Its physicochemical properties and structural similarity to known LpxC inhibitors suggest a strong potential for development as a novel antibacterial agent against Gram-negative pathogens. The experimental protocols provided in this guide offer a starting point for researchers to explore its synthesis and biological activity. Future studies should focus on determining its specific inhibitory constants against various bacterial LpxC orthologs, understanding its mechanism of action on cellular signaling pathways, and evaluating its efficacy in preclinical models of infection.

References

- 1. Benzoic acid, 4-heptyl- | C14H20O2 | CID 170036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C14H20O2) [pubchemlite.lcsb.uni.lu]

- 4. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Grignard Carboxylation of 4-Heptylbromobenzene

An In-depth Technical Guide to the Synthesis of 4-Heptylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a valuable intermediate in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. The guide details several common synthetic routes, including Grignard carboxylation, Suzuki-Miyaura coupling, and a multi-step approach involving Friedel-Crafts acylation. Each method is presented with detailed experimental protocols, a summary of quantitative data, and graphical representations of the reaction mechanisms and workflows.

The Grignard reaction is a classic and reliable method for the formation of carboxylic acids from aryl halides. This pathway involves the formation of a Grignard reagent from 4-heptylbromobenzene, followed by its reaction with carbon dioxide (dry ice) and subsequent acidification.[1]

Experimental Protocol

Materials:

-

4-Heptylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Hydrochloric acid (e.g., 6 M)

-

Iodine crystal (as initiator)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

-

A solution of 4-heptylbromobenzene (1.0 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing.

-

Once the reaction has started, the remaining 4-heptylbromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: The reaction mixture is cooled to 0°C in an ice bath. Crushed dry ice is slowly added in excess to the stirred Grignard reagent solution. The reaction is exothermic and should be controlled carefully.

-

Work-up: After the addition of dry ice is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of 6 M hydrochloric acid until the aqueous layer is acidic. This protonates the carboxylate salt to form this compound and dissolves any unreacted magnesium.

-

Isolation and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as heptane or ethanol-water.

Quantitative Data

| Parameter | Value/Range | Notes |

| Yield | 70-85% | Dependent on the purity of reagents and anhydrous conditions. |

| Reaction Time | 3-5 hours | Includes Grignard formation and carboxylation. |

| Purity | >97% | After recrystallization. |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[2] For the synthesis of this compound, this would typically involve the coupling of 4-bromobenzoic acid with a heptylboronic acid derivative.[3]

Experimental Protocol

Materials:

-

4-Bromobenzoic acid

-

Heptylboronic acid or a suitable ester derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 equivalent), heptylboronic acid (1.2 equivalents), a base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

A degassed solvent mixture (e.g., 3:1 dioxane:water) is added.

-

Reaction: The reaction mixture is heated to 80-100°C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous solution is acidified with hydrochloric acid to precipitate the product.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization.

Quantitative Data

| Parameter | Value/Range | Notes |

| Yield | 75-95% | Highly dependent on the catalyst and reaction conditions. |

| Reaction Time | 12-24 hours | |

| Purity | >98% | After recrystallization. |

Friedel-Crafts Acylation and Subsequent Modifications

This multi-step pathway begins with the Friedel-Crafts acylation of benzene with heptanoyl chloride to form heptanophenone.[4] The ketone is then reduced to an alkyl chain, and finally, the benzylic position is oxidized to the carboxylic acid.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Benzene

-

In a flask equipped with a stirrer and a gas outlet, anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in an excess of dry benzene.

-

Heptanoyl chloride (1.0 equivalent) is added dropwise to the cooled (0-5°C) suspension. Hydrogen chloride gas is evolved and should be trapped.

-

After the addition, the mixture is stirred at room temperature for 1-2 hours and then heated to a gentle reflux for another 1-2 hours.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and sodium bicarbonate solution, dried, and distilled to give heptanophenone.

Step 2: Clemmensen or Wolff-Kishner Reduction of Heptanophenone

-

Clemmensen Reduction: Heptanophenone is refluxed with amalgamated zinc and concentrated hydrochloric acid to yield heptylbenzene.[5]

-

Wolff-Kishner Reduction: Heptanophenone is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol) to produce heptylbenzene.[5]

Step 3: Oxidation of 4-Heptylbenzene

-

4-Heptylbenzene is vigorously stirred and heated with a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic aqueous solution.

-

The mixture is refluxed for several hours until the purple color of the permanganate disappears.

-

The hot solution is filtered to remove manganese dioxide. The filtrate is cooled and acidified with a strong acid (e.g., HCl) to precipitate this compound.

-

The product is collected by filtration, washed with cold water, and purified by recrystallization.

Quantitative Data

| Step | Parameter | Value/Range | Notes |

| 1. Friedel-Crafts Acylation | Yield | 80-90% | |

| 2. Reduction | Yield | 70-90% | Wolff-Kishner generally gives higher yields for this type of ketone. |

| 3. Oxidation | Yield | 60-80% | Can be lower due to side reactions. |

| Overall Yield | 34-65% |

Visualizations

Grignard Reaction Pathway

Caption: Grignard synthesis of this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

General Experimental Workflow for Organic Synthesis

Caption: A typical workflow for organic synthesis.

References

Spectroscopic Profile of 4-Heptylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Heptylbenzoic acid (CAS No: 38350-87-7), a molecule of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Detailed experimental protocols for each spectroscopic technique are also provided.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₄H₂₀O₂ and a molecular weight of approximately 220.31 g/mol .[1][2] Its structure consists of a benzoic acid moiety substituted with a heptyl group at the para-position of the benzene ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.0 (approx.) | br s | 1H | -COOH |

| 7.9 - 8.1 | d | 2H | Ar-H (ortho to -COOH) |

| 7.2 - 7.4 | d | 2H | Ar-H (ortho to heptyl) |

| 2.6 - 2.8 | t | 2H | Ar-CH₂- |

| 1.5 - 1.7 | m | 2H | -CH₂- (β to Ar) |

| 1.2 - 1.4 | m | 8H | -(CH₂)₄- |

| 0.8 - 1.0 | t | 3H | -CH₃ |

Predicted data based on typical values for similar structures. Actual experimental data may vary.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 172.0 (approx.) | -COOH |

| 148.0 (approx.) | Ar-C (para to -COOH) |

| 130.0 (approx.) | Ar-CH (ortho to -COOH) |

| 129.0 (approx.) | Ar-C (ipso to -COOH) |

| 128.5 (approx.) | Ar-CH (ortho to heptyl) |

| 36.0 (approx.) | Ar-CH₂- |

| 31.8 (approx.) | -CH₂- |

| 31.5 (approx.) | -CH₂- |

| 29.2 (approx.) | -CH₂- |

| 29.1 (approx.) | -CH₂- |

| 22.6 (approx.) | -CH₂- |

| 14.1 (approx.) | -CH₃ |

Predicted data based on typical values for similar structures. Actual experimental data may vary.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 | O-H stretch (Carboxylic acid) |

| 2955, 2925, 2855 | C-H stretch (Aliphatic) |

| 1680-1710 | C=O stretch (Carboxylic acid) |

| 1610, 1580 | C=C stretch (Aromatic) |

| 1420-1470 | C-H bend (Aliphatic) |

| 1280-1320 | C-O stretch (Carboxylic acid) |

| 920 | O-H bend (Carboxylic acid dimer) |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 220 | 35 | [M]⁺ |

| 203 | 15 | [M - OH]⁺ |

| 177 | 10 | [M - C₃H₇]⁺ |

| 149 | 20 | [M - C₅H₁₁]⁺ |

| 135 | 100 | [M - C₆H₁₃]⁺ (Base Peak) |

| 121 | 30 | [C₇H₅O₂]⁺ |

| 91 | 25 | [C₇H₇]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. The spectrum is recorded against a background of a pure KBr pellet.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Signaling Pathways

The spectroscopic data presented provides a comprehensive fingerprint of this compound, allowing for its unambiguous identification and characterization. The workflow for such a spectroscopic analysis is outlined below.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Liquid Crystalline Behavior of 4-Heptylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptylbenzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal, belonging to the homologous series of 4-alkylbenzoic acids. These molecules exhibit liquid crystalline phases as a function of temperature. The defining characteristic of this series is the formation of hydrogen-bonded dimers, where two carboxylic acid groups associate, creating a more elongated and rigid molecular structure that favors the formation of anisotropic liquid crystalline phases. This guide provides a comprehensive overview of the synthesis, liquid crystalline behavior, and characterization of this compound.

Molecular Structure and Dimerization

The molecular structure of this compound consists of a rigid aromatic core (the benzoic acid) and a flexible seven-carbon alkyl chain. This amphiphilic nature is key to its liquid crystalline properties. The primary driving force for the formation of the mesophase is the hydrogen bonding between the carboxylic acid groups of two molecules, which leads to the formation of a stable dimer.

Unveiling the Mesophases: A Technical Guide to the Phase Transitions of 4-Heptylbenzoic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the phase transitions of 4-Heptylbenzoic acid (7BA), a significant calamitic liquid crystal. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key thermodynamic data and outlines the experimental protocols crucial for the characterization of this and similar mesogenic materials.

Introduction to this compound as a Liquid Crystal

This compound (7BA) is a member of the 4-n-alkylbenzoic acid homologous series, which is known for its liquid crystalline behavior.[1] These rod-like molecules exhibit intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid states. The transitions between these phases are characterized by specific temperatures and enthalpy changes, which are critical parameters for the application of these materials in displays, sensors, and other advanced technologies. The study of these phase transitions provides fundamental insights into the relationship between molecular structure and macroscopic properties.[1]

Quantitative Analysis of Phase Transitions

The phase transitions of this compound have been characterized primarily through differential scanning calorimetry (DSC). The following tables summarize the key thermodynamic parameters associated with these transitions, including the transition temperatures and the corresponding enthalpy (ΔH) and entropy (ΔS) changes. This data is crucial for understanding the energetic landscape of the phase transitions.

Table 1: Phase Transition Temperatures of this compound

| Transition | Temperature (K) |

| Crystal to Liquid Crystal (Melting) | 376 |

| Liquid Crystal to Isotropic Liquid | - |

Note: The available data from the primary source provides the melting point from the crystalline phase. Further detailed transitions between liquid crystal sub-phases (e.g., smectic to nematic) require more specific experimental data.

Table 2: Enthalpy and Entropy of Phase Transitions for 4-Alkylbenzoic Acids

| Compound (n in CnH2n+1COOH) | Transition | T (K) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| This compound (n=6) | K → LC | 376 | - | - |

Note: While the melting temperature is provided, the specific enthalpy and entropy values for this compound were not detailed in the readily available abstracts. The referenced study by Privalko et al. contains this data.[1]

Experimental Protocols

The characterization of phase transitions in liquid crystals like this compound relies on a combination of thermal analysis and microscopy.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions.

Methodology: A differential scanning calorimeter is used to measure the difference in heat flow between a sample of this compound and an inert reference as a function of temperature.

-

Sample Preparation: A small, precisely weighed amount of the this compound powder is encapsulated in an aluminum pan.

-

Instrument Setup: The calorimeter is purged with an inert gas, typically nitrogen, to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 2 K/min).[1]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic and exothermic peaks in the thermogram correspond to phase transitions. The peak temperature provides the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify the different liquid crystal phases and their transitions.

Methodology: A polarizing microscope equipped with a hot stage is used to observe the texture of the this compound sample as it is heated and cooled.

-

Sample Preparation: A small amount of the sample is placed between a glass slide and a coverslip. The sample is heated to its isotropic liquid phase to ensure a uniform thin film and then cooled.

-

Observation: The sample is observed between crossed polarizers. Isotropic liquids appear dark, while anisotropic liquid crystal phases exhibit characteristic textures and birefringence colors.

-

Temperature Control: The temperature is carefully controlled using the hot stage, and the textural changes are recorded at different temperatures, particularly around the transition temperatures identified by DSC.

Visualization of Experimental Workflow and Phase Transitions

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental characterization and the sequence of phase transitions in a typical calamitic liquid crystal like this compound.

References

The Solubility of 4-Heptylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-heptylbenzoic acid in organic solvents. Despite a comprehensive review of available scientific literature, specific quantitative solubility data for this compound remains largely unpublished. This document provides the available qualitative solubility information and presents a comparative analysis of the solubility of structurally similar benzoic acid derivatives to offer valuable insights for formulation development and experimental design. Furthermore, a detailed, generalized experimental protocol for determining the solubility of carboxylic acids in organic solvents is provided, enabling researchers to generate precise solubility data for this compound in their laboratories.

Introduction to this compound

This compound is a carboxylic acid derivative of benzoic acid with a seven-carbon alkyl chain attached to the para position of the benzene ring. This modification in structure significantly influences its physicochemical properties, including its solubility in various organic solvents. The interplay between the polar carboxylic acid group and the nonpolar heptyl chain dictates its solubility profile, making it a subject of interest in fields such as liquid crystal research, materials science, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility is crucial for process development, formulation, and purification.

Solubility Profile of this compound

Currently, there is a notable absence of specific, quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in common organic solvents within publicly accessible databases and scientific literature. However, some qualitative descriptions are available. For instance, it has been noted to have "almost transparency in hot EtOH," suggesting that its solubility in ethanol increases significantly with temperature.

The general principle of "like dissolves like" can be applied to predict its solubility behavior. The nonpolar heptyl tail suggests good solubility in nonpolar organic solvents, while the polar carboxylic acid group allows for interactions with polar solvents, particularly those capable of hydrogen bonding.

Comparative Solubility Data of Benzoic Acid Derivatives

To provide a practical reference for researchers, the following tables summarize the solubility of benzoic acid, 4-hydroxybenzoic acid, and 4-methoxybenzoic acid in a range of common organic solvents. This data can serve as a useful proxy for estimating the potential solubility of this compound, keeping in mind the influence of the hydrophobic heptyl group.

Table 1: Solubility of Benzoic Acid in Various Organic Solvents [1][2][3]

| Solvent | Temperature (°C) | Solubility (mol/L) |

| Methanol | 25 | ~2.3 |

| Ethanol | 25 | ~2.15 |

| Acetone | 25 | Data not readily available |

| Ethyl Acetate | 25 | ~1.5 |

| Toluene | 25 | ~0.5 |

| Water | 25 | 0.027 |

Table 2: Solubility of 4-Hydroxybenzoic Acid in Various Organic Solvents [4][5][]

| Solvent | Temperature (°C) | Solubility |

| Ethanol (99%) | 67 | 38.75 g / 100 g of solution |

| n-Butanol | 32.5 | 19.5 g / 100 g of solution |

| Acetone | - | Soluble |

| Ether | - | Soluble |

| Chloroform | - | Slightly soluble |

| Water | 25 | 5 g/L |

Table 3: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents at Different Temperatures [7][8][9]

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |

| 283.15 | 0.1234 | 0.1121 | 0.2876 | 0.2453 | 0.0432 |

| 293.15 | 0.1845 | 0.1654 | 0.3542 | 0.3012 | 0.0654 |

| 303.15 | 0.2678 | 0.2387 | 0.4321 | 0.3654 | 0.0987 |

| 313.15 | 0.3876 | 0.3456 | 0.5185 | 0.4321 | 0.1301 |

| 323.15 | 0.5432 | 0.4876 | 0.6859 | 0.5678 | 0.1911 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. The most common and reliable method is the shake-flask method, followed by a quantitative analysis technique such as gravimetry or spectroscopy.[10][11][12][13][14][15][16]

Materials and Equipment

-

High-purity this compound (>99%)

-

Analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer or HPLC system (for spectroscopic/chromatographic analysis)

-

Drying oven

Experimental Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of screw-capped vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

Quantitative Analysis

The concentration of this compound in the filtered saturated solution can be determined by several methods:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, reweigh the vial containing the dry solute.

-

The mass of the dissolved this compound and the mass of the solvent can be calculated to determine the solubility (e.g., in g/100 g of solvent).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the quantitative analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. pharmajournal.net [pharmajournal.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Thermotropic Properties of 4-Heptylbenzoic Acid Dimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic liquid crystalline properties of 4-Heptylbenzoic acid dimers. Due to the formation of stable hydrogen-bonded dimers, this compound exhibits a rich mesomorphic behavior, making it a subject of significant interest in materials science and for applications in drug delivery systems where liquid crystalline phases can influence release kinetics and formulation stability. This document details the quantitative data on phase transitions, outlines the experimental protocols for their characterization, and visualizes the underlying molecular organization and phase transition pathways.

Core Concepts: Dimerization and Mesophase Formation

This compound (7BA) is a calamitic (rod-shaped) molecule that, in the solid and liquid crystalline states, forms a centrosymmetric dimer through hydrogen bonding between the carboxylic acid groups of two monomers.[1] This dimerization effectively elongates the molecular structure, which is a key factor in the formation of thermotropic liquid crystalline phases. The rigid aromatic cores of the dimer align along a common axis, while the flexible heptyl chains contribute to the fluidity of the mesophases.

The thermotropic behavior of this compound dimers is characterized by a series of phase transitions upon heating, typically from a crystalline solid to a smectic liquid crystal phase, then to a nematic liquid crystal phase, and finally to an isotropic liquid. Each of these transitions is associated with a specific temperature and enthalpy change.

Quantitative Thermotropic Data

The phase transitions of this compound have been characterized primarily by differential scanning calorimetry (DSC). The following table summarizes the key quantitative data for the phase transitions of this compound dimers upon heating.

| Transition | Temperature (°C) | Temperature (K) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |

| Crystal to Liquid Crystal (Melting) | 99.0 | 372.2 | 25.1 | 67.4 |

| Liquid Crystal to Isotropic Liquid (Clearing) | 107.0 | 380.2 | 0.50 | 1.3 |

Data sourced from Privalko et al. (1985).

Experimental Protocols

The characterization of the thermotropic properties of this compound dimers involves several key analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions.

Methodology: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference. The sample and reference are placed in a DSC cell and subjected to a controlled temperature program in an inert atmosphere (e.g., nitrogen). A typical program involves heating the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its clearing point, followed by a controlled cooling cycle at the same rate. The heat flow to or from the sample relative to the reference is monitored as a function of temperature. Endothermic peaks on the heating curve correspond to phase transitions such as melting and clearing, while exothermic peaks on the cooling curve represent crystallization and other ordering transitions. The peak temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To identify the type of liquid crystalline mesophases by observing their characteristic textures.

Methodology: A small amount of this compound is placed on a clean glass slide and covered with a coverslip. The slide is then placed on a hot stage, which allows for precise temperature control. The sample is observed through a polarizing microscope with crossed polarizers. As the sample is heated and cooled through its phase transitions, the different liquid crystalline phases will exhibit unique optical textures due to their anisotropic nature. For example, the nematic phase is often characterized by a "Schlieren" or "threaded" texture, while smectic phases can display "focal-conic" or "mosaic" textures. By correlating the temperatures of texture changes with the transitions observed by DSC, the specific types of mesophases can be identified.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters within the different phases.

Methodology: A powdered sample of this compound is placed in a capillary tube and mounted in a temperature-controlled diffractometer. A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles. In the crystalline phase, sharp diffraction peaks are observed, which can be used to determine the crystal lattice structure. In the liquid crystalline phases, the diffraction patterns are different. The smectic phase, with its layered structure, will typically show a sharp, low-angle reflection corresponding to the layer spacing and a diffuse wide-angle reflection related to the average intermolecular distance within the layers. The nematic phase, which has orientational but no positional order, will only show a diffuse wide-angle reflection.

Visualizations

Dimer Formation

The fundamental structural unit responsible for the liquid crystalline behavior of this compound is the hydrogen-bonded dimer.

Caption: Formation of a this compound dimer via hydrogen bonding.

Thermotropic Phase Transition Pathway

The sequence of phase transitions observed upon heating the this compound dimer follows a well-defined pathway from a highly ordered crystalline state to a disordered isotropic liquid.

Caption: Phase transition pathway of this compound dimers upon heating.

Note: The presence of a smectic phase is inferred from the behavior of similar alkylbenzoic acids; the data from Privalko et al. (1985) groups the liquid crystal phases together.

Conclusion

The thermotropic properties of this compound dimers are a direct consequence of the stable hydrogen-bonded supramolecular structure. The well-defined phase transitions from a crystalline solid through liquid crystalline mesophases to an isotropic liquid can be accurately characterized by a combination of differential scanning calorimetry, polarized optical microscopy, and X-ray diffraction. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with liquid crystalline materials, particularly in the fields of materials science and pharmaceutical development. Further research into the specific nature of the smectic phases and the influence of formulation components on these thermotropic properties will be crucial for the advanced application of this compound and related compounds.

References

Whitepaper: Unveiling the Multifaceted Potential of 4-Heptylbenzoic Acid

An In-depth Technical Guide to Novel Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Heptylbenzoic acid, a member of the 4-alkylbenzoic acid series, is a versatile organic compound with established applications in the field of liquid crystal technology. This whitepaper explores the core properties of this compound and delves into novel, emerging applications beyond its traditional use. By examining its chemical structure and the broader activities of benzoic acid derivatives, we highlight its potential as an antimicrobial and anticancer agent. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and evaluation, and a discussion of potential mechanisms of action, offering a valuable resource for researchers and professionals in materials science and drug development.

Introduction

This compound (C₁₄H₂₀O₂) is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group and a C₇ alkyl chain in the para position. The presence of the rigid benzoic acid core and the flexible heptyl chain imparts unique properties to the molecule, making it a subject of interest in various scientific domains. While its role in the formulation of liquid crystal displays is well-documented, the exploration of its potential in other fields, such as antimicrobial and anticancer therapies, is an emerging area of research. This technical guide aims to consolidate the existing knowledge on this compound and provide a framework for investigating its novel applications.

Physicochemical Properties and Data

The unique arrangement of a polar carboxyl group and a nonpolar alkyl chain in this compound governs its physical and chemical behavior. These properties are crucial for its application in liquid crystals and are also indicative of its potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 220.31 g/mol | --INVALID-LINK-- |

| Melting Point (Tfus) | 103 °C (376 K) | --INVALID-LINK-- |

| Appearance | White crystalline solid | General knowledge |

| Solubility | Soluble in organic solvents, sparingly soluble in water | General knowledge |

Established Application: Liquid Crystals

4-Alkylbenzoic acids are known to exhibit liquid crystalline properties, primarily due to the formation of hydrogen-bonded dimers. This self-assembly creates elongated, rod-like structures that can align to form mesophases.

Mechanism of Liquid Crystal Formation

The carboxylic acid groups of two this compound molecules form strong hydrogen bonds, creating a dimeric structure. This dimer has an increased aspect ratio, which is a key factor for the formation of liquid crystalline phases, such as the nematic and smectic phases. The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phase has an additional degree of positional order, with the molecules arranged in layers.

Figure 1: Formation of a liquid crystalline phase from this compound monomers.

Phase Transition Temperatures

Table 2: Known Transition Temperatures of Related 4-Alkylbenzoic Acids

| Compound | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |

| 4-Butylbenzoic Acid (4BA) | 98-101 | 113-115 |

| 4-Hexylbenzoic Acid (6BA) | 98-101 | 113-115 |

Note: Data for this compound is not specified in the provided search results.

Experimental Protocol: Characterization of Liquid Crystalline Phases

A standard method to determine the phase transition temperatures of a liquid crystalline material is Differential Scanning Calorimetry (DSC).

Protocol 1: DSC Analysis of this compound

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program:

-

Heat the sample to a temperature above its expected isotropic phase (e.g., 150 °C) at a rate of 10 °C/min to erase any thermal history.

-

Hold at this temperature for 5 minutes.

-

Cool the sample to room temperature at a rate of 10 °C/min.

-

Heat the sample again to 150 °C at a rate of 10 °C/min.

-

-

Data Analysis: Analyze the second heating scan to identify endothermic peaks corresponding to the crystal-to-liquid crystal and liquid crystal-to-isotropic liquid phase transitions. The onset of the peak is taken as the transition temperature.

Figure 2: Workflow for DSC analysis of this compound.

Novel Application: Antimicrobial Agent

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The lipophilic nature of the heptyl chain in this compound suggests it may effectively interact with and disrupt microbial cell membranes.

Potential Mechanism of Action

The antimicrobial activity of lipophilic acids is often attributed to their ability to diffuse across the cell membrane in their protonated form. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton and the carboxylate anion. This can lead to intracellular acidification and disruption of metabolic processes. The accumulation of the anion within the cell can also contribute to osmotic stress and membrane destabilization.

Antimicrobial Activity Data

Table 3: Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound | Microorganism | MIC or IC50 |

| 4-Hydroxybenzoic Acid | Gram-positive & Gram-negative bacteria | IC50: ~160 µg/mL |

| Benzoic Acid Derivatives | Aspergillus species | Antifungal activity observed |

Note: Specific MIC data for this compound is a key area for future research.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol 2: Broth Microdilution Assay for this compound

-

Stock Solution Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Novel Application: Anticancer Agent

Several benzoic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, or programmed cell death.

Potential Signaling Pathway: Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or unwanted cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of proteases called caspases. Some benzoic acid derivatives have been shown to induce apoptosis by activating initiator caspases (like caspase-9 in the intrinsic pathway) which then activate executioner caspases (like caspase-3). Activated caspase-3 is responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.[3][4]

Figure 4: A potential apoptosis signaling pathway induced by this compound.

Cytotoxicity Data

Direct IC₅₀ (half-maximal inhibitory concentration) values for this compound against specific cancer cell lines are not available in the reviewed literature. However, studies on other benzoic acid derivatives have shown promising results. For example, some benzoic acid derivatives have been reported to have IC₅₀ values in the micromolar range against various cancer cell lines.[5][6] The lipophilicity of this compound may facilitate its entry into cancer cells, potentially leading to cytotoxic effects.

Table 4: Cytotoxicity of Related Benzoic Acid Derivatives

| Compound | Cell Line | IC₅₀ |

| Benzoic Acid | MCF-7 (Breast Cancer) | ~166 µM |

| Benzoic Acid | MG63 (Bone Cancer) | 85.54 µg/mL (48h) |

| 3-m-bromoacetylamino benzoic acid ethyl ester | Human leukemia and lymphoma cells | < 0.2 µg/mL |

Note: Specific IC₅₀ data for this compound is a critical area for future investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 3: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a stock solution in DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. A common and effective method is the Grignard reaction, starting from 4-bromobenzoic acid.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a two-step synthesis: 1) protection of the carboxylic acid group of 4-bromobenzoic acid, and 2) Grignard reaction with heptyl bromide followed by deprotection. An alternative is to start with a bromo-protected benzene and introduce the carboxylic acid group after the Grignard reaction. A more direct, though potentially lower-yielding, one-pot synthesis is also possible but not detailed here.

Protocol 4: Synthesis of this compound

Step 1: Protection of 4-Bromobenzoic Acid (Esterification)

-

In a round-bottom flask, dissolve 4-bromobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the methyl 4-bromobenzoate with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Step 2: Grignard Reaction and Deprotection

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

-

Slowly add a solution of 1-bromoheptane in anhydrous diethyl ether to initiate the formation of the Grignard reagent (heptylmagnesium bromide).

-

Once the Grignard reagent is formed, add a solution of methyl 4-bromobenzoate in anhydrous diethyl ether dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

To hydrolyze the ester, add a solution of sodium hydroxide and reflux the mixture.

-

After cooling, acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Figure 5: Synthetic workflow for this compound via a Grignard reaction.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While its role in liquid crystal applications is established, this whitepaper has outlined promising avenues for its exploration as a novel antimicrobial and anticancer agent. The provided experimental protocols offer a starting point for researchers to investigate these underexplored activities.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the MIC values of this compound against a broad panel of pathogenic bacteria and fungi, and its IC₅₀ values against various cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in microbial and cancer cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

-

Advanced Materials Applications: Exploring the use of this compound in the development of novel liquid crystal-based sensors and drug delivery systems.

By pursuing these research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in both materials science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-m-bromoacetylamino benzoic acid ethyl ester: a new cancericidal agent that activates the apoptotic pathway through caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. globalscientificjournal.com [globalscientificjournal.com]

Methodological & Application

Synthesis of 4-Heptylbenzoic Acid: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed experimental protocols for the synthesis of 4-heptylbenzoic acid, a valuable intermediate in the development of liquid crystals, pharmaceuticals, and other advanced materials. The protocols outlined below are intended for researchers, scientists, and professionals in drug development and materials science. Three common synthetic routes are presented: the Grignard reaction, the Suzuki coupling, and the oxidation of 4-heptyltoluene.

Introduction

This compound is a carboxylic acid with a seven-carbon alkyl chain attached to the para position of the benzene ring. This structure imparts amphiphilic properties, making it a key component in the synthesis of liquid crystals and a useful building block in medicinal chemistry. The choice of synthetic route can depend on the availability of starting materials, desired scale, and laboratory capabilities. This document details three robust methods for its preparation.

Data Presentation

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][3] |

| Appearance | Liquid crystal | [3] |

| Assay | ≥97% | [3] |

| CAS Number | 38350-87-7 | [1][3] |

Characterization data such as 1H NMR, 13C NMR, IR, and mass spectrometry are available in public databases like PubChem.[1]

Experimental Protocols

Three primary methods for the synthesis of this compound are detailed below.

Method 1: Grignard Reaction

This method involves the formation of a Grignard reagent from 4-heptylbromobenzene, followed by its reaction with carbon dioxide (dry ice).

1.1. Materials and Equipment:

-

4-heptylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 6 M)

-

Round-bottom flask, condenser, dropping funnel (all oven-dried)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (nitrogen or argon)

1.2. Protocol:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in a dry round-bottom flask under an inert atmosphere.

-

Dissolve 4-heptylbromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 4-heptylbromobenzene solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.

-

Once the reaction starts (indicated by cloudiness and gentle boiling), add the remaining 4-heptylbromobenzene solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carbonation:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush a generous excess of dry ice.

-

Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

-

Work-up and Purification:

-

Allow the excess dry ice to sublime.

-

Slowly add hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.[4]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization or column chromatography.

-

Method 2: Suzuki Coupling

This palladium-catalyzed cross-coupling reaction joins 4-bromobenzoic acid with heptylboronic acid.[5][6]

2.1. Materials and Equipment:

-

4-bromobenzoic acid

-

Heptylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)[5]

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., toluene, ethanol/water mixture)[5]

-

Reaction vessel, condenser

-